N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide
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Overview
Description
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the yield, melting point, and NMR spectrum can be used to characterize a compound .Scientific Research Applications
Antimicrobial Activity
1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. The intramolecular cyclization of N-aryl-2-[(9-oxoacridin-10(9H)-yl)acetyl]hydrazinecarboxamides led to the formation of new compounds showing moderate activity against gram-positive and gram-negative bacteria (Kudryavtseva et al., 2017). Another study synthesized heterocyclic compounds incorporating a sulfamoyl moiety, which demonstrated promising antibacterial and antifungal activities (Darwish et al., 2014).
Anticancer Activity
Several 1,3,4-oxadiazole derivatives have been evaluated for their potential as antitumor agents. For instance, new derivatives of [1,3,4]oxadiazole-2-thione and triazole-3-thione were synthesized and showed cytotoxic activity against human colon carcinoma cancer cell lines, with one compound exhibiting activity roughly equivalent to the standard Vinblastine (Abdelrehim, 2021). Another study revealed that 2-chloro-1,4-phenylenedioxy-bis-acetyl hydrazine derivatives displayed significant anticancer activity against a variety of cancer cell lines (Holla et al., 2005).
Enzyme Inhibition
The compounds from the 1,3,4-oxadiazole family have also been identified as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes involved in neurodegenerative diseases. A study highlighted the synthesis of 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains, which displayed moderate dual inhibition of these enzymes (Pflégr et al., 2022).
Anticonvulsant Activity
Compounds synthesized from 2,5-disubstituted-1,3,4-oxadiazoles were screened for their anticonvulsant and neurotoxic activity, with one compound showing promising results in a maximal electroshock induced seizures model (Jain et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties , suggesting that this compound may also target infectious agents.
Mode of Action
The exact mode of action of N-[(cyclopentylcarbamoyl)amino]-3-phenyl-1,2,4-oxadiazole-5-carboxamide It’s known that 1,2,4-oxadiazoles, a core structure in this compound, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound might interact with its targets through hydrogen bonding, leading to potential changes in the target’s function.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazoles , it’s plausible that this compound could affect pathways related to microbial growth and survival.
Result of Action
The molecular and cellular effects of N-[(cyclopentylcarbamoyl)amino]-3-phenyl-1,2,4-oxadiazole-5-carboxamide Based on the anti-infective properties of related 1,2,4-oxadiazoles , it’s possible that this compound could inhibit the growth of infectious agents, leading to their eventual elimination.
Action Environment
Properties
IUPAC Name |
1-cyclopentyl-3-[(3-phenyl-1,2,4-oxadiazole-5-carbonyl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-13(18-19-15(22)16-11-8-4-5-9-11)14-17-12(20-23-14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,18,21)(H2,16,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSABAVPODQFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NNC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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